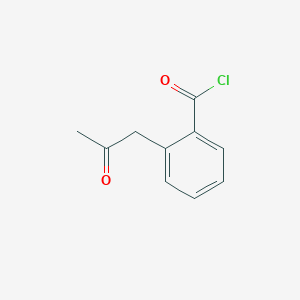
2-(2-Oxopropyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride, featuring an oxopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Oxopropyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with acetone in the presence of a catalyst. The reaction typically involves heating and stirring the mixture under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzoic acid and thionyl chloride as raw materials, with a catalyst to facilitate the reaction. The mixture is heated and stirred, followed by distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and hydrocarbons.
Substitution: Amides, esters, and other substituted benzoyl derivatives
Scientific Research Applications
2-(2-Oxopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on molecules. The pathways involved in its reactions are typically nucleophilic acyl substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: A simpler acyl chloride with similar reactivity but without the oxopropyl group.
2-(2-Oxopropyl)selanylbenzoyl chloride: A selenium-containing analog with different reactivity and applications.
N,N′-(1,2-Phenylene)bis(2-(2-oxopropyl)selanyl)benzamide: A complex derivative with unique structural and functional properties.
Uniqueness
2-(2-Oxopropyl)benzoyl chloride is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of substituted products. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance in scientific research .
Properties
CAS No. |
75724-92-4 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(2-oxopropyl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-8-4-2-3-5-9(8)10(11)13/h2-5H,6H2,1H3 |
InChI Key |
SOYRYWLNRGQFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



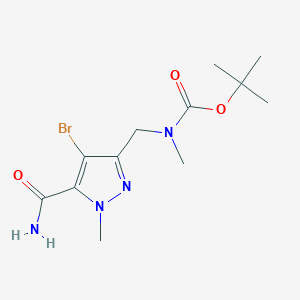
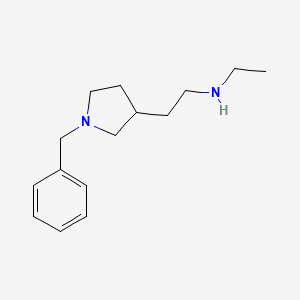
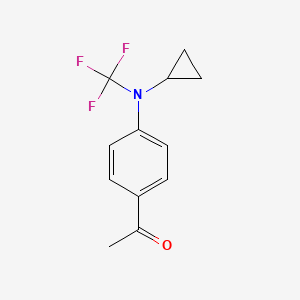
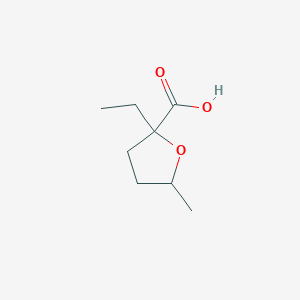
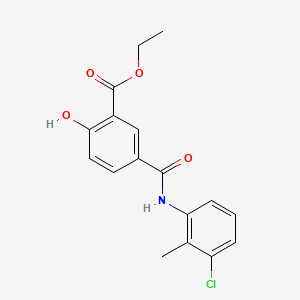
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
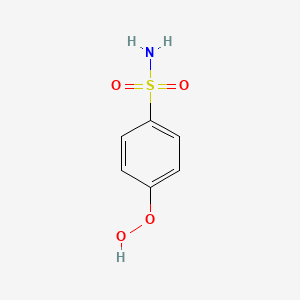
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
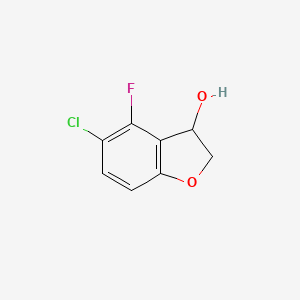
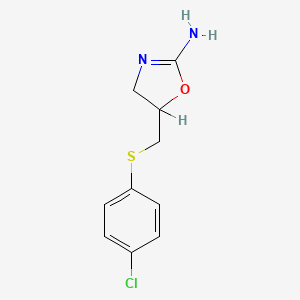
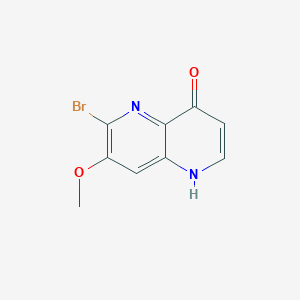
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
